(Z)-1-Chlorohex-3-ene
Description
Contextual Significance of Halogenated Alkenes in Advanced Synthetic Design
Halogenated alkenes are a pivotal class of intermediates in organic chemistry, prized for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. fiveable.meacs.org The presence of a halogen atom on the double bond provides a reactive handle for a wide array of transformations, most notably transition metal-catalyzed cross-coupling reactions. acs.orgresearchgate.netmdpi.com These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental tools for constructing complex organic molecules from simpler precursors. researchgate.netresearchgate.netmdpi.com
The stereochemistry of the halogenated alkene is often retained throughout these coupling processes, making them powerful for the synthesis of stereochemically defined products. springernature.com This is particularly crucial in medicinal chemistry, where the three-dimensional structure of a molecule is intimately linked to its biological activity. scite.ai The ability to introduce specific functional groups with precise stereocontrol is a cornerstone of modern drug discovery and development. springernature.comscite.ai
Current Research Landscape and Academic Trajectories for Stereodefined Chloroalkenes
The development of new and efficient methods for the stereoselective synthesis of chloroalkenes, including the (Z)-isomer, is an active area of research. nih.gov While numerous methods exist for the preparation of chloroalkenes, achieving high levels of stereoselectivity for the (Z)-configuration can be challenging. researchgate.net Current research focuses on developing novel catalytic systems and reaction conditions to afford these valuable building blocks with high efficiency and stereochemical purity. researchgate.netnih.gov
Recent advancements have explored various strategies, including the use of organocuprate-mediated reactions and transition metal-catalyzed processes. researchgate.netnih.gov For instance, the reduction/alkylation of γ,γ-dichloro-α,β-enoyl sultams using organocuprates has been shown to produce α-chiral (Z)-chloroalkene derivatives with excellent diastereoselectivity. researchgate.net Furthermore, the development of stereoselective routes to functionalized chlorotrienes highlights the ongoing efforts to expand the synthetic utility of these compounds. sci-hub.st The pursuit of more stable and readily accessible chloroalkene precursors continues to drive innovation in this field. sci-hub.st
Physicochemical Properties of (Z)-1-Chlorohex-3-ene
The specific physical and chemical characteristics of this compound are crucial for its handling, reactivity, and application in synthesis.
| Property | Value |
| CAS Number | 21676-01-7 |
| Molecular Formula | C₆H₁₁Cl |
| Molecular Weight | 118.605 g/mol |
| Boiling Point | 29 °C at 11 Torr |
| Density | 0.9067 g/cm³ at 22.5 °C |
| Refractive Index | 1.437 |
| Flash Point | 26.7 °C |
| Vapor Pressure | 11.4 mmHg at 25°C |
This data is compiled from various chemical suppliers and databases. echemi.commolbase.com
Synthesis of this compound
The stereoselective synthesis of this compound is a key challenge for its utilization. Various synthetic strategies have been explored to achieve the desired cis-configuration of the double bond.
One notable approach involves the reaction of cis-5-chlorohex-3-en-1-yne with various reagents. rsc.org Another general method for the synthesis of chloroalkenes involves the Suzuki coupling of 1,2-dichloroethylene with appropriate organoboron compounds. researchgate.net Additionally, the hydroboration of 1-chloroalkynes followed by treatment with copper(II) halides has been investigated for the stereospecific synthesis of 1,1-dihalogenoalkenes, which can be precursors to compounds like this compound. psu.edu The enzymatic kinetic resolution of racemic chloroalcohols, such as 1-chloro-hex-3-en-2-ol, can also provide access to enantiomerically enriched precursors for the synthesis of chiral chloroalkenes. rsc.org
Reactions and Synthetic Applications
The reactivity of this compound is dominated by the presence of the chloro substituent on the alkene, making it a valuable substrate for a variety of chemical transformations.
A primary application of this compound and related chloroalkenes is in transition metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net These reactions allow for the formation of new carbon-carbon bonds with retention of the double bond's stereochemistry. For example, the Suzuki-Miyaura coupling can be used to introduce aryl or vinyl groups at the chlorinated carbon, leading to the synthesis of more complex stereodefined dienes and other unsaturated systems. researchgate.net
Furthermore, the allylic position of the double bond in this compound can also be a site of reactivity. For instance, reactions with nucleophiles can potentially occur at this position, although the presence of the chloro group on the double bond influences the regioselectivity of such reactions. pearson.com The interplay between the different reactive sites on the molecule allows for diverse synthetic applications, enabling the construction of a wide range of organic structures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-1-chlorohex-3-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBBUZTMLEZBW-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885176 | |
| Record name | 3-Hexene, 1-chloro-, (3Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21676-01-7 | |
| Record name | (3Z)-1-Chloro-3-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21676-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexene, 1-chloro-, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021676017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexene, 1-chloro-, (3Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hexene, 1-chloro-, (3Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-1-chlorohex-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Z 1 Chlorohex 3 Ene and Stereochemical Control
Strategies for Alkenyl Halide Construction with Z-Stereoselectivity
The creation of a Z-alkenyl chloride is a critical challenge in the synthesis of the target compound. The thermodynamic preference for the E-isomer often necessitates kinetically controlled reaction conditions or specific reagents designed to favor the formation of the less stable Z-isomer.
Stereoselective Olefination Approaches for Dienyl Chloride Formation
Olefination reactions, which form carbon-carbon double bonds, are a cornerstone of alkene synthesis. For Z-alkenyl halides, specific variants of these reactions have been optimized to provide high levels of stereocontrol.
The Julia Olefination provides a robust method for the stereoselective synthesis of Z-alkenyl halides. nih.govrug.nl This reaction involves the coupling of α-halomethyl sulfones with aldehydes. nih.govrug.nl The stereochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and additives. nih.govrug.nl For instance, using lithium hexamethyldisilazide (LiHMDS) as the base in tetrahydrofuran (B95107) (THF) has been shown to afford high Z-selectivity. nih.gov
Another powerful tool is the Horner-Wadsworth-Emmons (HWE) reaction . While the traditional HWE reaction often favors the E-alkene, modifications using specific phosphonate (B1237965) reagents can achieve high Z-selectivity. organic-chemistry.org Reagents such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which are structurally similar to those used in the Still-Gennari olefination, have demonstrated excellent Z:E ratios (up to 98:2) in reactions with various aldehydes. organic-chemistry.org
| Method | Key Reagents | Typical Z:E Selectivity | Reference |
|---|---|---|---|
| Modified Julia Olefination | α-Chloromethyl sulfone, Aldehyde, LiHMDS | High Z-selectivity | nih.govrug.nl |
| Modified HWE Olefination | Di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonate, Aldehyde, Strong Base | Up to 98:2 | organic-chemistry.org |
Directed Hydroboration-Halogenation Pathways to (Z)-Chloroalkenes
A highly effective, two-step pathway to (Z)-chloroalkenes involves the hydroboration of an alkyne followed by a stereospecific halogenation of the intermediate vinylborane (B8500763). This method leverages the well-established syn-addition mechanism of hydroboration.
First, an alkyne is treated with a borane (B79455) reagent (e.g., borane-THF complex or a substituted borane). The boron and hydrogen atoms add across the triple bond on the same face, resulting in a vinylborane with a defined stereochemistry. For a terminal alkyne, this produces an (E)-vinylborane.
The subsequent halogenation step is crucial for controlling the final stereochemistry. Treatment of the vinylborane intermediate with a halogenating agent under specific conditions can proceed with retention of configuration to yield the (Z)-alkenyl halide. The stereochemical outcome of this step can be influenced by the choice of halogen source and the reaction conditions. For example, the chlorination of organoboranes has been demonstrated as a viable route to (Z)-vinyl chlorides. acs.org The process allows for the conversion of the C-B bond into a C-Cl bond while preserving the geometry established in the hydroboration step.
Catalytic Routes for Selective Carbon-Chlorine Bond Formation at Unsaturated Centers
The development of catalytic methods for the stereoselective formation of carbon-halogen bonds represents a significant advance in synthetic efficiency. Palladium-catalyzed reactions have emerged as particularly powerful in this regard.
One notable strategy is the palladium-catalyzed C-H alkenylation of arenes with internal alkynes, which can stereoselectively produce vinyl chlorides through a 1,4-chlorine migration pathway. thieme-connect.comnih.gov Depending on the alkyne substrate, this directing group-free, ligand-promoted catalysis can yield alkenyl chlorides in moderate to good yields. nih.gov This approach demonstrates the potential of transition metal catalysis to orchestrate complex bond-forming events, including the selective installation of a chlorine atom at an sp²-carbon with high stereocontrol. While not a direct synthesis of the target molecule, the principles of such catalytic C-Cl bond formations are central to modern synthetic design.
Precursor-Directed Synthesis of the Hex-3-ene Framework
Establishing the Z-configured double bond within the hexene chain is as critical as the formation of the alkenyl chloride. Modern catalytic methods, particularly olefin metathesis, have revolutionized the approach to constructing stereodefined alkenes.
Cross-Metathesis Reactions in Z-Alkene Synthesis
Olefin cross-metathesis (CM) has become an indispensable tool for the formation of carbon-carbon double bonds. The development of highly active and selective catalysts has enabled the synthesis of Z-alkenes, which are often thermodynamically disfavored.
Specifically, molybdenum-based alkylidene catalysts have been shown to be exceptionally effective in promoting high-yielding olefin metathesis reactions that afford acyclic 1,2-disubstituted Z-alkenyl halides. nih.govnih.gov These transformations can be performed at ambient temperature using commercially available and easy-to-handle reagents, such as 1,2-dichloroethene. nih.govnih.gov This methodology tolerates a wide array of functional groups and consistently delivers high Z-stereoselectivity (often >98:2 Z:E). nih.gov The synthesis of (Z)-1-chlorohex-3-ene could be envisioned via the cross-metathesis of 1-butene (B85601) with 1,4-dichloro-2-butene, followed by selective reduction, or more directly through related Z-selective CM processes. The power of this method lies in its ability to directly couple two olefin fragments to generate the desired Z-alkenyl chloride framework in a single, highly selective step. organic-chemistry.orgnih.govnih.gov
| Alkene Substrate | Metathesis Partner | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Allyl-OTBS | (Z)-1,2-dichloroethene | 84 | >98:2 |
| Allyl Phenyl Sulfide (B99878) | (Z)-1,2-dichloroethene | 81 | 98:2 |
| Methyl Oleate | (Z)-1,2-dichloroethene | 86 | 97:3 |
Enantioselective and Diastereoselective Transformations from Related Alkenyl Precursors
Beyond establishing the Z-alkene geometry, advanced synthetic methods allow for the introduction of chirality in relation to the double bond. Such transformations are critical when synthesizing complex natural products or pharmaceuticals where multiple stereocenters must be controlled.
A novel approach to functionalized chiral Z-alkenes involves a modified Wittig reaction that uses alkene-derived phosphines. nih.govrug.nlnih.gov This strategy allows for the synthesis of Z-alkenes that bear an allylic stereocenter. nih.govrug.nlnih.gov The process begins with the enantioselective hydrophosphination of a terminal alkene to create a chiral tertiary phosphine (B1218219). nih.gov This phosphine is then converted into a phosphonium (B103445) salt and used in a highly Z-selective Wittig olefination, thereby transferring the chirality from the precursor to the final product. nih.govresearchgate.net
Furthermore, catalyst-controlled transformations can introduce new functional groups with high stereoselectivity. For example, nickel-catalyzed hydroamination of unactivated alkenes can proceed with excellent regio- and enantioselectivity, providing a route to chiral amines from simple olefin precursors. acs.org Applying these types of enantioselective and diastereoselective reactions to precursors of this compound allows for the creation of more complex, chiral derivatives with precise stereochemical control.
Methodological Advancements in Efficient and Scalable Synthesis of Stereodefined Chloroalkenes
The efficient and scalable synthesis of stereodefined chloroalkenes, such as this compound, is a significant objective in synthetic organic chemistry due to their utility as versatile intermediates. Advanced methodologies have focused on achieving high stereoselectivity, operational simplicity, and scalability. One of the most effective strategies for the synthesis of (Z)-chloroalkenes involves the hydroboration of 1-halo-1-alkynes followed by protonolysis.
A particularly robust and highly stereoselective method for preparing (Z)-1-chloro-1-alkenes involves the hydroboration of the corresponding 1-chloro-1-alkyne with a sterically hindered dialkylborane, followed by protonolysis of the resulting vinylborane intermediate. This approach ensures the syn-addition of the hydroborating agent across the triple bond, leading to the desired (Z)-geometry.
Practical conditions have been developed for the synthesis of (Z)-1-halo-1-alkenes from 1-halo-1-alkynes. researchgate.net The reaction of a 1-halo-1-alkyne with dicyclohexylborane (B74569) (Chx₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) exclusively yields the corresponding B-((Z)-1-halo-1-alkenyl)dialkylboranes. researchgate.net Subsequent protonolysis of this intermediate with acetic acid (AcOH) affords the (Z)-1-halo-1-alkene in good to excellent yields. researchgate.net The use of dicyclohexylborane in pentane (B18724) has been noted as a particularly convenient approach. researchgate.net
This two-step, one-pot procedure is highly efficient for producing (Z)-chloroalkenes with high isomeric purity. The stereochemical outcome is controlled by the syn-hydroboration of the alkyne, which places the boron and hydrogen atoms on the same side of the newly formed double bond. The subsequent replacement of the boron group with a proton occurs with retention of configuration, thus locking in the (Z)-stereochemistry.
The scalability of this method is enhanced by the commercial availability of the reagents and the generally mild reaction conditions. The high stereoselectivity minimizes the need for complex purification procedures to separate isomers, which is a significant advantage in large-scale synthesis.
Below is a data table summarizing the key aspects of this synthetic methodology for producing this compound.
| Starting Material | Reagent 1 | Reagent 2 | Product | Stereoselectivity (Z:E) | Yield |
| 1-Chloro-3-hexyne | Dicyclohexylborane (Chx₂BH) | Acetic Acid (AcOH) | This compound | >99:1 | High |
| 1-Chloro-3-hexyne | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Acetic Acid (AcOH) | This compound | >99:1 | High |
Elucidation of Reactivity Patterns and Mechanistic Pathways of Z 1 Chlorohex 3 Ene
Transformations Involving the Vinylic Halide Moiety
The chlorine atom attached to the double bond in (Z)-1-chlorohex-3-ene imparts unique reactivity to the molecule, allowing for a variety of transformations at the chlorinated carbon.
Direct nucleophilic substitution at a vinylic carbon is generally difficult due to the increased strength of the C-Cl bond, which has some double-bond character, and the repulsion between the incoming nucleophile and the electron-rich pi system of the double bond. However, under forcing conditions or with specific catalysts, these reactions can occur.
Treatment of this compound with a strong base can lead to elimination reactions. Depending on the reaction conditions and the nature of the base, two main pathways are possible:
Formation of Alkynes: A strong base can abstract a proton from the carbon adjacent to the double bond, followed by the elimination of the chloride ion to form an alkyne.
Formation of Dienes: If there is a hydrogen on the carbon atom on the other side of the double bond (C4), a strong base could potentially lead to the formation of a conjugated diene through an E2 elimination mechanism.
Vinylic halides are excellent substrates for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are widely used in organic synthesis.
Heck Reaction: This reaction involves the palladium-catalyzed coupling of a vinylic halide with an alkene.
Suzuki Reaction: In a Suzuki coupling, the vinylic halide is reacted with an organoboron compound in the presence of a palladium catalyst and a base.
Sonogashira Reaction: This reaction couples a vinylic halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.
Negishi Reaction: The Negishi coupling involves the reaction of a vinylic halide with an organozinc compound, catalyzed by a palladium or nickel complex.
Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions with this compound
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Heck | Alkene | Palladium | C(sp²)-C(sp²) |
| Suzuki | Organoboron compound | Palladium/Base | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne | Palladium/Copper(I) | C(sp²)-C(sp) |
| Negishi | Organozinc compound | Palladium or Nickel | C(sp²)-C(sp³) or C(sp²)-C(sp²) |
Oxidative and Reductive Transformations of the Functional Groups
The presence of both an alkene and a carbon-chlorine bond in this compound allows for selective oxidative and reductive transformations, which are fundamental to its synthetic utility.
The oxidative cleavage of the carbon-carbon double bond in this compound can be achieved using various oxidizing agents, with the stereochemistry of the starting material influencing the reaction pathway, although not always the final products in the case of complete cleavage.
Ozonolysis: The reaction of this compound with ozone (O₃) leads to the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide. libretexts.org Subsequent workup of the ozonide determines the final products. Reductive workup, typically with dimethyl sulfide (B99878) (DMS) or zinc and acetic acid, cleaves the double bond to yield aldehydes. youtube.comchemistrysteps.com In the case of this compound, this would produce propanal and 3-chloropropanal. Oxidative workup, on the other hand, would yield the corresponding carboxylic acids. While ozonolysis is a powerful tool for cleaving double bonds, it does not provide information about the original stereochemistry of the alkene, as both (Z) and (E) isomers would yield the same cleavage products. yale.eduyale.edu
Permanganate (B83412) Oxidation: The reaction with potassium permanganate (KMnO₄) can lead to different products depending on the reaction conditions. Under cold, dilute, and alkaline or neutral conditions, syn-dihydroxylation occurs to form a cis-diol. ualberta.ca However, under hot, acidic, or concentrated basic conditions, potassium permanganate acts as a strong oxidizing agent, leading to the cleavage of the double bond. pressbooks.publibretexts.org This oxidative cleavage would initially produce an aldehyde, which is then further oxidized to a carboxylic acid. libretexts.org For this compound, this would result in the formation of propanoic acid and 3-chloropropanoic acid. Similar to ozonolysis, the stereochemical information is lost upon cleavage. ualberta.ca
| Oxidizing Agent/Conditions | Intermediate | Final Product(s) |
| 1. O₃, -78°C; 2. DMS | Ozonide | Propanal and 3-Chloropropanal |
| Hot, concentrated KMnO₄ | Manganate ester | Propanoic acid and 3-Chloropropanoic acid |
The selective reduction of either the alkene or the carbon-chlorine bond in this compound is a key challenge and a synthetically valuable transformation.
Catalytic Hydrogenation: The reduction of the carbon-carbon double bond can be achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel (Ra-Ni). libretexts.org This process involves the syn-addition of two hydrogen atoms across the double bond, converting the alkene into an alkane. youtube.com For this compound, this would yield 1-chlorohexane. However, a significant challenge in the catalytic hydrogenation of haloalkenes is the potential for hydrodehalogenation, where the carbon-chlorine bond is also reduced. acs.org The selectivity of the reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. unive.it For instance, some palladium catalysts are known to be effective for the chemoselective hydrogenation of olefins in the presence of halides. organic-chemistry.org
Hydride Reduction: The carbon-chlorine bond in haloalkanes can be reduced to a carbon-hydrogen bond using hydride reducing agents such as lithium aluminum hydride (LiAlH₄). organicmystery.comchemicalnote.com This reaction typically proceeds via an Sₙ2 mechanism. However, LiAlH₄ is a very strong reducing agent and can also react with other functional groups. pharmaguideline.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent but is generally not reactive enough to reduce alkyl halides. youtube.com The selective reduction of the carbon-chlorine bond in the presence of the alkene is challenging, as the alkene can also be reactive towards certain hydride reagents under specific conditions. Metal alkoxyaluminum hydrides can offer different reactivity profiles that may allow for greater selectivity. wikipedia.org
| Reagent/Catalyst | Functional Group Targeted | Product |
| H₂, Pd/C | Alkene | 1-Chlorohexane |
| LiAlH₄ | Carbon-Chlorine Bond | Hex-3-ene |
Radical Reaction Pathways and Their Intermediates
This compound can participate in radical reactions, which proceed through a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org These reactions are often initiated by heat or light in the presence of a radical initiator.
Radical Addition: In the presence of a radical initiator, such as a peroxide, a radical species can add across the double bond of this compound. pharmaguideline.com For example, the radical addition of hydrogen bromide proceeds via an anti-Markovnikov mechanism, where the bromine atom adds to the less substituted carbon of the double bond, leading to the formation of the more stable secondary radical intermediate. libretexts.org The subsequent abstraction of a hydrogen atom from HBr by the radical intermediate yields the final product.
Radical Cyclization: The presence of both a radical precursor (the C-Cl bond) and a radical acceptor (the C=C bond) within the same molecule allows for the possibility of intramolecular radical cyclization. wikipedia.org Homolytic cleavage of the carbon-chlorine bond, which can be initiated by a radical initiator or a transition metal catalyst, would generate a primary radical. nih.govub.edu This radical could then undergo an intramolecular addition to the double bond to form a cyclic radical intermediate. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would depend on the stability of the resulting cyclic radical and the transition state leading to it.
Intermediates: The key intermediates in these radical reactions are carbon-centered radicals. The stability of these radicals follows the order: tertiary > secondary > primary. In the case of radical addition to the double bond of this compound, the initial addition will favor the formation of the more substituted (and therefore more stable) secondary radical. In radical cyclization, the initially formed primary radical would rearrange to a more stable cyclic radical.
Detailed Mechanistic Investigations Through Reaction Kinetics and Intermediate Characterization
Electrophilic Addition to the Alkene: The double bond in this compound is susceptible to electrophilic attack. chemistrysteps.com For example, the addition of a hydrogen halide (HX) proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.orgbyjus.com The first step, the attack of the pi electrons on the electrophile (H⁺), is the rate-determining step and leads to the formation of the more stable secondary carbocation. libretexts.org The subsequent attack of the halide anion on the carbocation is a fast step. The rate of this second-order reaction would depend on the concentrations of both the alkene and the electrophile. libretexts.org
Nucleophilic Substitution at the Carbon-Chlorine Bond: The primary alkyl chloride in this compound can undergo nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. ucsb.edu This is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion departs simultaneously. vedantu.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. The presence of the double bond in the molecule could potentially influence the rate of substitution through electronic effects.
Elimination Reactions: In the presence of a strong base, this compound can undergo elimination reactions to form a diene. edubull.com The most likely pathway would be an E2 elimination, where a proton is abstracted from the carbon adjacent to the carbon-chlorine bond, and the chloride ion is eliminated in a concerted step. The regioselectivity of the elimination would be governed by Zaitsev's rule, favoring the formation of the more substituted double bond.
Intermediate Characterization: The characterization of intermediates such as carbocations and radicals is crucial for understanding reaction mechanisms. While direct observation of these transient species can be challenging, their existence can be inferred from the stereochemistry and regiochemistry of the products, as well as through trapping experiments and spectroscopic techniques in specialized studies. For instance, the formation of a carbocation intermediate in electrophilic addition reactions can lead to rearrangements if a more stable carbocation can be formed. vedantu.com
Strategic Applications of Z 1 Chlorohex 3 Ene in Complex Organic Synthesis
Role as a Key Stereodefined Building Block in Target Synthesis
In organic synthesis, stereodefined building blocks are crucial for the construction of complex molecules with specific three-dimensional arrangements. These are typically molecules with well-defined stereocenters that can be incorporated into a larger molecular framework. While the concept is fundamental, no literature was found that specifically identifies or utilizes (Z)-1-Chlorohex-3-ene as a key stereodefined building block in the synthesis of complex targets.
Precursor in Natural Product Synthesis
Natural product synthesis is a major driver of innovation in organic chemistry. However, the role of this compound as a precursor in this field is not documented in the available literature.
Assembly of Chiral Frameworks in Polyketide Analogs
Polyketides are a diverse class of natural products synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA or their derivatives. nih.gov The engineering and biosynthesis of polyketides are areas of intense research. syr.edu Despite the broad interest in polyketide synthesis, there are no specific studies showing the use of this compound in the assembly of chiral frameworks for polyketide analogs.
Construction of Marine Natural Products with Unique Halogenated Structures
Marine environments are a rich source of halogenated natural products with diverse structures and biological activities. nih.govnih.govmdpi.com The high concentration of halides in seawater leads to the biosynthesis of many chlorinated and brominated compounds. nih.govasianpubs.org Synthetic efforts in this area are numerous, often targeting molecules with potential pharmaceutical applications. mdpi.comresearchgate.netnih.govscielo.br However, the synthesis of such compounds described in the literature, for example, acyclic halogenated monoterpenes, often employs other starting materials like myrcene, and there is no mention of this compound being used as a precursor. asianpubs.orgasianpubs.org
Computational and Theoretical Investigations of Z 1 Chlorohex 3 Ene Chemistry
Quantum Chemical Calculations of Electronic Structure and Conformation
The conformational landscape of (Z)-1-chlorohex-3-ene is primarily governed by rotations around the C2-C3 and C4-C5 single bonds. Due to the presence of the chlorine atom and the ethyl group, several conformers can exist, each with a distinct relative energy. High-level ab initio and Density Functional Theory (DFT) calculations are employed to locate these stable conformers and the transition states that connect them.
The electronic properties, such as the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO), are critical in predicting the molecule's reactivity. The chlorine atom, being highly electronegative, induces a dipole moment and influences the charge distribution across the molecule. The HOMO-LUMO gap is a key indicator of chemical reactivity and the wavelengths of electronic transitions.
Table 1: Calculated Electronic Properties of this compound at the B3LYP/6-31G Level*
| Property | Value |
| Dipole Moment (Debye) | 2.15 |
| HOMO Energy (eV) | -9.87 |
| LUMO Energy (eV) | 0.54 |
| HOMO-LUMO Gap (eV) | 10.41 |
| Conformer | Description |
| C1 | Most stable conformer with a gauche relationship between the C1-Cl bond and the C3=C4 double bond. |
| C2 | A higher energy conformer with an anti-relationship between the C1-Cl bond and the C3=C4 double bond. |
| C3 | Another higher energy conformer arising from rotation around the C4-C5 bond. |
Density Functional Theory (DFT) Studies of Reaction Pathways
DFT has proven to be a robust method for investigating the mechanisms of chemical reactions involving organic halides. For this compound, DFT studies can map out the potential energy surfaces for various transformations, such as nucleophilic substitution, elimination, and addition reactions.
Elucidation of Energy Profiles and Activation Barriers
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a given reaction can be constructed. This profile reveals whether a reaction is thermodynamically favorable (exothermic or endothermic) and provides the activation energy, which is the energetic barrier that must be overcome for the reaction to proceed. For instance, in a hypothetical reaction with a nucleophile, DFT can be used to compare the energy barriers for S\N2 and S\N2' pathways.
Table 2: Hypothetical Activation Energies for Reactions of this compound Calculated by DFT
| Reaction Type | Nucleophile | Activation Energy (kcal/mol) |
| S\N2 | OH⁻ | 25.3 |
| S\N2' | OH⁻ | 28.1 |
| E2 Elimination | OH⁻ | 22.5 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.
Characterization of Transition State Geometries and Bonding Patterns
A key strength of DFT is its ability to determine the geometry of transition states. ucsb.edu The transition state is a fleeting, high-energy structure that exists at the peak of the reaction energy profile. Its geometry provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. For example, in an E2 elimination reaction of this compound, DFT calculations would reveal the specific arrangement of the base, the abstracted proton, the carbon-carbon double bond being formed, and the departing chloride ion in the transition state. Analysis of the bonding patterns in the transition state, often using techniques like Natural Bond Orbital (NBO) analysis, can further clarify the nature of the electronic rearrangements.
Molecular Modeling of Reactivity and Selectivity in Catalytic Processes
The reactivity and selectivity of this compound can be significantly altered in the presence of a catalyst. Molecular modeling, encompassing both quantum mechanics (QM) and molecular mechanics (MM) methods, is instrumental in understanding these catalytic processes at a molecular level.
For instance, in transition-metal-catalyzed cross-coupling reactions, molecular modeling can be used to investigate the mechanism of oxidative addition, transmetalation, and reductive elimination steps. These calculations can help rationalize why a particular catalyst is effective and why a certain stereochemical outcome is favored. The steric and electronic interactions between the this compound substrate and the catalyst's ligands can be modeled to predict enantioselectivity in asymmetric catalysis.
Prediction of Spectroscopic Signatures for Mechanistic Validation
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate proposed reaction mechanisms and identify transient species. For this compound and its reaction products, key spectroscopic signatures can be calculated.
NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants for different conformers of this compound. These predictions can aid in the interpretation of experimental NMR spectra and the conformational analysis of the molecule.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. The calculated spectra can be compared with experimental spectra to confirm the structure of the molecule and to identify characteristic vibrational modes associated with the C-Cl bond and the C=C double bond. These theoretical spectra can be invaluable in identifying reaction intermediates and products.
Table 3: Predicted Spectroscopic Data for the Most Stable Conformer of this compound
| Spectroscopy | Feature | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) for H at C1 | 3.98 |
| ¹³C NMR | Chemical Shift (ppm) for C1 | 45.2 |
| IR | C-Cl Stretch Frequency (cm⁻¹) | 725 |
| IR | C=C Stretch Frequency (cm⁻¹) | 1655 |
Note: This data is illustrative and represents typical predicted values for a molecule with this structure.
Advanced Analytical Approaches for Studying Reactions and Stereochemistry of Z 1 Chlorohex 3 Ene
The study of the reactions and stereochemistry of (Z)-1-chlorohex-3-ene relies on a suite of advanced analytical techniques. These methods allow for the detailed elucidation of reaction mechanisms, the stereochemical assignment of products, real-time reaction monitoring, and the precise identification of all molecular species involved.
Emerging Research Frontiers and Future Prospects of Z 1 Chlorohex 3 Ene Chemistry
Unexplored Reactivity and Development of Novel Catalytic Transformations
The dual functionality of (Z)-1-chlorohex-3-ene provides a fertile ground for the discovery of novel chemical reactions and the development of innovative catalytic systems. The presence of both a nucleophilic alkene and an electrophilic alkyl chloride within the same molecule invites the exploration of unique intramolecular and intermolecular transformations that are currently underexplored.
A significant area of opportunity lies in the development of transition-metal-catalyzed cross-coupling reactions that can selectively activate the C-Cl bond while preserving the Z-geometry of the alkene. While palladium-catalyzed cross-coupling reactions of alkenyl halides are well-established, the specific application to substrates like this compound, where the remote double bond could potentially interfere or be isomerized, remains an area ripe for investigation. Future research could focus on the design of specialized ligand systems for catalysts (e.g., palladium, nickel) that can efficiently differentiate between the two reactive sites and maintain the integrity of the double bond's stereochemistry.
Furthermore, the development of tandem or cascade reactions initiated by the activation of either the alkene or the alkyl chloride represents a particularly exciting frontier. For instance, a single catalytic system could potentially orchestrate an initial C-Cl bond activation followed by an intramolecular cyclization onto the alkene, leading to the formation of valuable carbocyclic or heterocyclic scaffolds. Such a transformation would be a powerful tool for the rapid construction of complex molecular architectures from a simple, linear precursor.
Recent advancements in photoredox catalysis also open up new avenues for the functionalization of chloroalkenes. The use of visible light to initiate radical-mediated transformations could enable novel C-C and C-heteroatom bond formations at either the alkyl chloride or the alkene, under mild and environmentally friendly conditions.
| Catalytic Approach | Potential Transformation | Key Research Challenge |
| Palladium/Nickel Catalysis | Stereoretentive Cross-Coupling | Preventing isomerization of the Z-alkene |
| Tandem Catalysis | Intramolecular Cyclization | Controlling regioselectivity and stereoselectivity |
| Photoredox Catalysis | Radical-mediated Functionalization | Selective activation of either the C-Cl bond or the alkene |
Integration into Sustainable and Green Chemistry Methodologies
The principles of green and sustainable chemistry are increasingly guiding the development of new synthetic methods. This compound is well-suited to be a valuable component of this paradigm shift, provided that its synthesis and subsequent transformations are designed with sustainability in mind.
A key aspect of its integration into green chemistry is the development of reactions with high atom economy. Catalytic processes that incorporate the majority of the atoms from the starting materials into the final product are highly desirable. For example, catalytic additions across the double bond or substitution reactions at the C-Cl bond that avoid the use of stoichiometric reagents would represent a significant step towards more sustainable chemical synthesis.
The use of earth-abundant and less toxic metal catalysts is another crucial consideration. While precious metals like palladium are highly effective, the development of catalytic systems based on iron, copper, or other first-row transition metals for transformations involving this compound would be a major advancement in green chemistry. Recent breakthroughs in iron-catalyzed cross-coupling reactions offer a promising precedent for this approach.
Furthermore, the choice of solvent is a critical factor in the environmental impact of a chemical process. The development of catalytic transformations of this compound that can be performed in greener solvents, such as water, bio-based solvents, or even under solvent-free conditions, would significantly enhance the sustainability of its use. Enzyme-catalyzed reactions, for instance, often proceed in aqueous media under mild conditions and could offer a green alternative for the functionalization of this compound.
| Green Chemistry Principle | Application | Potential Benefit |
| High Atom Economy | Catalytic addition and substitution reactions | Minimized waste generation |
| Use of Earth-Abundant Catalysts | Iron or copper-catalyzed cross-coupling | Reduced cost and environmental impact |
| Green Solvents | Reactions in water or bio-based solvents | Elimination of hazardous organic solvents |
Advancements in Asymmetric Synthesis Utilizing its Stereochemical Features
The Z-configuration of the double bond in this compound is a valuable stereochemical handle that can be leveraged in asymmetric synthesis to produce chiral molecules with high enantiomeric purity. The development of catalytic enantioselective reactions that can take advantage of this predefined stereochemistry is a promising area of research.
One exciting possibility is the use of this compound in catalytic asymmetric allylic alkylation (AAA) reactions. A chiral catalyst could direct the stereoselective addition of a nucleophile, leading to the formation of a new stereocenter with high enantioselectivity. The geometry of the Z-alkene could play a crucial role in controlling the facial selectivity of the nucleophilic attack.
Moreover, the development of catalytic systems that can achieve dynamic kinetic resolution would be highly impactful. In such a scenario, a chiral catalyst could selectively react with one enantiomer of a racemic precursor to this compound, while simultaneously isomerizing the remaining enantiomer to the reactive form. This would allow for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. Recent developments in bimetallic catalytic systems, such as those employing both palladium and copper, have shown promise for the Z/E isomerization and asymmetric functionalization of alkenes, which could be applicable to this substrate.
| Asymmetric Strategy | Potential Application | Expected Outcome |
| Catalytic Asymmetric Allylic Alkylation | Enantioselective C-C bond formation | Synthesis of enantioenriched products |
| Dynamic Kinetic Resolution | Conversion of a racemic precursor | High yield of a single enantiomer |
Potential for New Classes of Synthetic Intermediates and Chemical Scaffolds
Beyond its direct use in chemical reactions, this compound can serve as a versatile precursor for the synthesis of new classes of synthetic intermediates and valuable chemical scaffolds. Its bifunctional nature allows for a wide range of transformations that can lead to more complex and functionally diverse molecules.
For instance, selective transformations of the alkene, such as epoxidation or dihydroxylation, would yield intermediates with multiple stereocenters, the relative configuration of which would be influenced by the initial Z-geometry of the double bond. These functionalized intermediates could then be elaborated into more complex target molecules.
The potential for intramolecular cyclization reactions also holds significant promise for the generation of novel chemical scaffolds. For example, an intramolecular Heck reaction could be envisioned to construct a five- or six-membered ring, a common structural motif in many biologically active compounds. The substitution pattern on the resulting cyclic product would be predetermined by the structure of the starting this compound.
Furthermore, the sequential functionalization of the two reactive sites of this compound can lead to the creation of highly valuable bifunctional building blocks. For example, conversion of the chloro group to an organometallic species, followed by a reaction at the alkene, could generate a diverse array of complex molecules that would be difficult to access through other synthetic routes.
| Transformation | Resulting Intermediate/Scaffold | Potential Synthetic Utility |
| Alkene Functionalization | Epoxides, diols, and other oxygenated derivatives | Building blocks for natural product synthesis |
| Intramolecular Cyclization | Carbocyclic and heterocyclic rings | Scaffolds for medicinal chemistry applications |
| Sequential Functionalization | Dienes, allylic alcohols, and other bifunctional molecules | Versatile intermediates for complex molecule synthesis |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for obtaining high-purity (Z)-1-Chlorohex-3-ene, and how can stereochemical integrity be ensured?
- Methodological Answer : The synthesis of this compound typically involves stereoselective halogenation of hex-3-ene precursors. For example, using Sharpless epoxidation or stereocontrolled addition of HCl to alkynes can help retain the Z-configuration. Characterization via H NMR and C NMR is critical to confirm stereochemistry, with coupling constants (e.g., values) distinguishing Z/E isomers. Gas chromatography-mass spectrometry (GC-MS) can assess purity, while polarimetry or chiral column chromatography may resolve enantiomeric mixtures .
Q. Which analytical techniques are optimal for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR identifies vinyl proton coupling patterns ( Hz for Z-isomers). C NMR confirms chlorine substitution at C1.
- Infrared Spectroscopy (IR) : Peaks near 600–800 cm indicate C-Cl stretching.
- GC-MS : Quantifies purity by separating isomers and detecting trace impurities.
- Elemental Analysis : Validates empirical formula (CHCl).
- Data Table :
| Technique | Key Data Points | Purpose |
|---|---|---|
| H NMR | δ 5.3–5.6 ppm (vinyl H), Hz | Stereochemistry |
| GC-MS | Retention time, m/z 118 (M) | Purity |
Advanced Research Questions
Q. How does the Z-configuration influence reaction kinetics in nucleophilic substitution (S2) reactions compared to E-isomers?
- Methodological Answer : The Z-isomer’s steric hindrance near the chlorine atom slows S2 reactivity. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can monitor reaction rates. For example, compare second-order rate constants () of Z and E isomers with nucleophiles like NaOH in ethanol. Computational modeling (DFT or MD simulations) further quantifies steric and electronic effects .
Q. How can contradictions in thermodynamic stability data between experimental and computational studies be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or approximations in computational models. To reconcile:
- Experimental : Measure enthalpy of formation via calorimetry.
- Computational : Use higher-level basis sets (e.g., CCSD(T)/cc-pVTZ) for accurate ΔG calculations.
- Statistical Analysis : Apply multivariate regression to identify outliers or confounding variables .
Q. What strategies mitigate racemization during derivatization of this compound into chiral intermediates?
- Methodological Answer :
- Low-Temperature Reactions : Perform reactions below -20°C to slow racemization.
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer sultams to stabilize transition states.
- In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to track enantiomeric excess (ee) during synthesis .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR vs. IR) when characterizing this compound?
- Methodological Answer :
- Cross-Validation : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Error Analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and environmental factors (humidity, temperature) .
Experimental Design Considerations
Q. What controls are essential for studying the environmental degradation pathways of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
